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Compound of Interest

Compound Name:
1-(Methoxymethyl)cyclobutan-1-

amine

CAS No.: 1123169-20-9

Cat. No.: B3213647 Get Quote

Introduction & Strategic Value
1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1123169-20-9 / HCl: 1220039-33-7) is a

specialized "gem-disubstituted" building block. In drug design, it serves two critical functions:

Conformational Restriction: The cyclobutane ring locks the spatial orientation of the amine

and the methoxymethyl side chain, reducing the entropic penalty of binding to a target

protein.

Metabolic Blocking: The cyclobutane ring (an

-rich scaffold) resists oxidative metabolism (CYP450) better than gem-dimethyl or
cyclopentyl analogs, while the methoxymethyl group acts as a stable, lipophilic surrogate for
a hydroxymethyl group (serine isostere).

This guide outlines protocols for converting this precursor into two distinct classes of

heterocycles:

Class A: Spiro-Fused Heterocycles (utilizing both the amine and the methoxymethyl arm).

Class B: N-Linked Heterocycles (utilizing the amine as a nucleophile, retaining the

methoxymethyl as a pendant pharmacophore).
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Mechanistic Pathways & Reactivity
The chemical utility of this precursor hinges on the "Gem-Disubstituted Toggle." The amine is a

potent nucleophile, while the methoxymethyl ether is chemically robust but can be activated

(demethylated) to participate in cyclization.
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Figure 1: Divergent synthetic pathways for 1-(Methoxymethyl)cyclobutan-1-amine. The

precursor can either serve as a mono-functional amine or a bifunctional spiro-cyclization core.

Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[3.4]oxazolidin-2-ones
Target Application: Creation of rigid bioisosteres of oxazolidinone antibiotics (e.g., Linezolid

analogs) or conformationally locked carbamates. Mechanism: The methoxy group is

demethylated to reveal a primary alcohol, which then undergoes intramolecular cyclization with

the amine via a carbonyl source.

Step 1: Demethylation (Ether Cleavage)
Note: Cyclobutane rings are strained. Avoid harsh Lewis acids at high temperatures to prevent

ring-opening or rearrangement.

Reagents: Boron Tribromide (
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), Dichloromethane (DCM). Procedure:

Dissolve 1-(methoxymethyl)cyclobutan-1-amine (1.0 equiv) in anhydrous DCM (

) under Nitrogen. Cool to

.

Slowly add

(

in DCM, 3.0 equiv) dropwise. Caution: Exothermic.

Allow the reaction to warm to

over 2 hours. Monitor by TLC/LCMS (Look for mass shift

Da).

Quench: Cool back to

and quench carefully with MeOH.

Workup: Concentrate in vacuo. The residue is the amino-alcohol hydrobromide salt. Use

directly or neutralize with ion-exchange resin (Dowex-OH) to obtain the free base (1-

aminocyclobutyl)methanol.

Step 2: Carbonylative Cyclization
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA. Procedure:

Suspend the amino-alcohol salt (1.0 equiv) in anhydrous THF (

).

Add Triethylamine (3.0 equiv) and stir for 15 min at Room Temperature (RT).

Add CDI (1.2 equiv) in one portion.

Heat to reflux (
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) for 4–6 hours.

Workup: Cool to RT, dilute with EtOAc, wash with

(to remove unreacted amine) and Brine.

Purification: Flash chromatography (EtOAc/Hexanes). Result:2-Oxa-4-azaspiro[3.4]octan-3-

one.

Protocol B: Synthesis of Spiro-Oxazolines
Target Application: Ligand design or intermediates for Suzuki-Miyaura couplings (if aryl-

substituted). Mechanism: Amide formation followed by dehydrative cyclization.[1]

Reagents: Acid Chloride (

), Triethylamine, Mesyl Chloride (

), DBU. Procedure:

Amide Coupling: React (1-aminocyclobutyl)methanol (from Protocol A, Step 1) with the

desired acid chloride (

equiv) and TEA (

equiv) in DCM at

to form the hydroxy-amide.

Activation: To the crude hydroxy-amide in DCM (

), add

(

equiv) and TEA (

equiv) at

. Stir for 1 hour to form the mesylate.

Cyclization: Add DBU (
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equiv) and heat to reflux for 2–4 hours.

Workup: Aqueous wash and extraction. Result:2-Substituted-2-oxa-4-azaspiro[3.4]oct-3-ene.

Protocol C: Synthesis of N-Heteroaryl Derivatives
(Pendant Methoxy)
Target Application: Kinase inhibitors (e.g., covalent inhibitors targeting Cysteine) where the

cyclobutane acts as a spacer. Mechanism:

displacement on a halogenated heterocycle.

Reagents: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar scaffold), DIPEA, n-Butanol. Procedure:

Dissolve the heteroaryl chloride (1.0 equiv) and 1-(methoxymethyl)cyclobutan-1-amine
(1.2 equiv) in n-Butanol (

).

Add DIPEA (2.5 equiv).

Microwave irradiation at

for 30–60 minutes (or reflux for 12 hours).

Workup: Concentrate and purify via Prep-HPLC. Result: The methoxymethyl group remains

intact, providing a specific hydrophobic interaction within the ATP-binding pocket while the

cyclobutane enforces a specific vector for the amine.

Analytical Data Summary
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Parameter
1-
(Methoxymethyl)cyclobuta
n-1-amine

Spiro[3.4]oxazolidin-2-one
Product

Molecular Weight 115.17 g/mol ~127.14 g/mol (Core)

Appearance Colorless Oil White Crystalline Solid

Key IR Signal ~3300 cm⁻¹ (NH₂ stretch) ~1750 cm⁻¹ (Carbamate C=O)

¹H NMR Diagnostic 3.30 (s, 3H, OMe)
OMe signal disappears; CH₂-O

shifts downfield

Solubility DMSO, MeOH, DCM DMSO, EtOAc (Moderate)

Troubleshooting & Critical Parameters
Ring Strain: The cyclobutane ring (

kcal/mol strain energy) makes the C1 position sensitive. Avoid carbocation-generating
conditions at C1 (e.g., diazotization) which can lead to ring expansion to cyclopentane
derivatives.

Demethylation: If

causes decomposition, use Iodotrimethylsilane (TMSI) in Chloroform at

as a milder alternative for ether cleavage.

Steric Hindrance: The gem-disubstitution creates a "neopentyl-like" steric environment.

Nucleophilic attacks by the amine are slower than with simple primary amines. Use higher

temperatures or stronger bases (e.g., NaH for amide alkylations) if reaction rates are

sluggish.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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